3-(Trimethoxysilyl)propyl methacrylate
Overview
Description
3-(Trimethoxysilyl)propyl methacrylate is an organosilane compound widely used in various industrial and scientific applications. It is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic substrates. The compound has the chemical formula C10H20O5Si and a molecular weight of 248.35 g/mol .
Biochemical Analysis
Biochemical Properties
3-(Trimethoxysilyl)propyl methacrylate plays a crucial role in biochemical reactions, particularly in polymerization processes. It acts as a monomer and a coupling agent, facilitating the formation of polymer films with improved mechanical properties and adhesion to various substrates . The compound interacts with enzymes, proteins, and other biomolecules through its methacrylate and trimethoxysilyl groups. These interactions often involve covalent bonding with hydroxyl or carboxyl groups on biomolecules, leading to the formation of stable covalent bonds that enhance the mechanical properties of the resulting polymers .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the adhesion of cells to substrates, which is crucial for tissue engineering applications . The compound can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with cell surface receptors and intracellular proteins. These interactions can lead to changes in cell behavior, including increased proliferation, differentiation, and migration .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The methacrylate group undergoes polymerization reactions, while the trimethoxysilyl group reacts with hydroxyl or carboxyl groups on biomolecules . This dual functionality allows the compound to act as a crosslinking agent, forming stable covalent bonds that enhance the mechanical properties of the resulting polymers. Additionally, this compound can modulate enzyme activity by binding to active sites or altering enzyme conformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can hydrolyze in the presence of moisture, leading to the formation of methanol and silanol groups . This hydrolysis can affect the long-term stability and mechanical properties of the resulting polymers. In in vitro and in vivo studies, the compound has shown long-term effects on cellular function, including sustained cell adhesion and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance tissue regeneration and repair by promoting cell adhesion and proliferation . At high doses, it may exhibit toxic or adverse effects, including inflammation and tissue damage . Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its hydrolysis and polymerization reactions. The compound interacts with enzymes such as esterases and hydrolases, which catalyze the hydrolysis of the methacrylate and trimethoxysilyl groups . This hydrolysis leads to the formation of methanol and silanol groups, which can further participate in metabolic reactions. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to cell surface receptors and be internalized through endocytosis . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins and organelles . These interactions can influence the compound’s localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cell membrane, cytoplasm, or nucleus, where it can exert its effects on cellular function and metabolism . The compound’s localization can also affect its activity and function, as it may interact with different biomolecules in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trimethoxysilyl)propyl methacrylate is typically synthesized through the reaction of methacrylic acid with 3-(trimethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally involve maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials, methacrylic acid and 3-(trimethoxysilyl)propyl chloride, are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Trimethoxysilyl)propyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free-radical polymerization to form poly(this compound), which is a moisture-stable polymer.
Hydrolysis and Condensation: The methoxy groups can hydrolyze in the presence of water to form silanol groups, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis and Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis and condensation reactions.
Major Products Formed
Polymerization: The major product is poly(this compound).
Hydrolysis and Condensation: The major products are silanol and siloxane compounds.
Scientific Research Applications
3-(Trimethoxysilyl)propyl methacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trimethoxysilyl)propyl methacrylate involves its ability to form covalent bonds with both organic and inorganic materials. The methacrylate group can undergo polymerization, while the trimethoxysilyl group can hydrolyze and condense to form siloxane bonds. This dual functionality allows it to act as a bridge between different materials, enhancing their adhesion and mechanical properties .
Comparison with Similar Compounds
Similar Compounds
Vinyltrimethoxysilane: Similar in structure but contains a vinyl group instead of a methacrylate group.
3-Glycidyloxypropyltrimethoxysilane: Contains a glycidyl group, used for epoxy-based applications.
3-Aminopropyltriethoxysilane: Contains an amino group, used for surface modification and functionalization.
Uniqueness
3-(Trimethoxysilyl)propyl methacrylate is unique due to its methacrylate group, which allows it to participate in free-radical polymerization reactions. This property makes it particularly useful in the synthesis of polymeric materials with enhanced mechanical properties and stability .
Properties
IUPAC Name |
3-trimethoxysilylpropyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5Si/c1-9(2)10(11)15-7-6-8-16(12-3,13-4)14-5/h1,6-8H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLMVUHYZWKMMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52004-97-4 | |
Record name | 3-(Trimethoxysilyl)propyl methacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52004-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3029237 | |
Record name | 3-(Trimethoxysilyl)propyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester | |
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Record name | Trimethoxysilylpropyl methacrylate | |
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Boiling Point |
190 °C, Boiling point = 80 °C at 1 mm Hg | |
Record name | Trimethoxysilylpropyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
92 °C (198 °F) (closed cup) | |
Record name | Trimethoxysilylpropyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in acetone, benzene, ether, methanol, and hydrocarbons. | |
Record name | Trimethoxysilylpropyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.045 at 25 °C | |
Record name | Trimethoxysilylpropyl methacrylate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
2530-85-0 | |
Record name | 3-(Trimethoxysilyl)propyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2530-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trimethoxysilylpropyl methacrylate | |
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Record name | 3-(Trimethoxysilyl)propyl methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester | |
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Record name | 3-(Trimethoxysilyl)propyl methacrylate | |
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Record name | 3-trimethoxysilylpropyl methacrylate | |
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Record name | .GAMMA.-METHACRYLOXYPROPYLTRIMETHOXYSILANE | |
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Record name | Trimethoxysilylpropyl methacrylate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5468 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: TMSPMA acts as a coupling agent due to its bifunctional nature. It possesses a methacrylate group that readily participates in radical polymerization reactions with various monomers like styrene, methyl methacrylate, and acrylamide. [, , ] Simultaneously, its trimethoxysilyl group enables hydrolysis and condensation reactions, forming strong covalent bonds with inorganic materials such as silica, titanium dioxide, and barium titanate nanoparticles. [, , ] This dual functionality makes TMSPMA an ideal bridging agent for creating organic-inorganic hybrid materials. [, , ]
ANone: Incorporating TMSPMA significantly impacts the properties of composite materials:
- Enhanced Mechanical Properties: TMSPMA improves the interfacial adhesion between organic polymers and inorganic fillers, resulting in composites with higher tensile strength, flexural strength, and modulus. [, , ]
- Improved Thermal Stability: The covalent bonding formed by TMSPMA enhances the thermal stability of hybrid materials, increasing their resistance to degradation at higher temperatures. [, , ]
- Controlled Morphology and Dispersion: TMSPMA promotes better dispersion of inorganic nanoparticles within the polymer matrix, preventing agglomeration and leading to more homogeneous nanocomposites. [, , ]
- Tunable Hydrophilicity/Hydrophobicity: The presence of TMSPMA allows for tailoring the surface properties of materials. By controlling its concentration, the hydrophilicity or hydrophobicity of the composite can be adjusted. [, , ]
ANone: The molecular formula of 3-(Trimethoxysilyl)propyl methacrylate is C10H20O5Si, and its molecular weight is 248.37 g/mol.
ANone: Several spectroscopic techniques are valuable for characterizing TMSPMA:
- FTIR Spectroscopy: Confirms the presence of characteristic functional groups like Si-O-Si bonds (around 1090 cm-1), C=O bonds (around 1723 cm-1), and C=C bonds (around 1635 cm-1). [, ]
- NMR Spectroscopy (1H, 13C, 29Si): Provides detailed structural information, confirming the presence and ratios of specific protons, carbons, and silicon atoms in the molecule. This is particularly useful for analyzing copolymer compositions and confirming the successful grafting of TMSPMA. [, , ]
A: Yes, TMSPMA exhibits compatibility with a variety of organic and inorganic materials. It can be incorporated into polymers like poly(vinyl alcohol) (PVOH), linear low-density polyethylene (LLDPE), poly(methyl methacrylate) (PMMA), and poly(vinylidene fluoride) (PVDF). [, , , ] On the inorganic side, it effectively interacts with silica, titanium dioxide, barium titanate, zirconia, and barium sulfate. [, , , ]
ANone: While generally stable, TMSPMA's stability can be influenced by factors like:
- Moisture: The trimethoxysilyl group is susceptible to hydrolysis in the presence of moisture, leading to premature crosslinking. Therefore, storage under dry conditions is crucial. []
- Temperature: Elevated temperatures can accelerate hydrolysis and condensation reactions, potentially affecting the desired properties of the final material. Careful control of temperature during processing is essential. []
- pH: The rate of hydrolysis and condensation reactions can be influenced by pH. Acidic or basic conditions may be employed to control the reaction kinetics. [, ]
A: While TMSPMA itself might not possess inherent catalytic properties, hybrid materials incorporating TMSPMA, such as silica/poly(N-vinylimidazolium) nanospheres, have shown enhanced catalytic activity compared to the pure polymers. This enhanced activity is attributed to the synergistic effect of the organic and inorganic components within the hybrid material. []
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